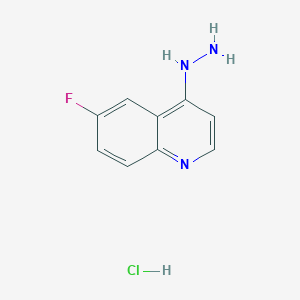
6-Fluoro-4-hydrazinoquinoline hydrochloride
概要
説明
6-Fluoro-4-hydrazinoquinoline hydrochloride is a biochemical used for proteomics research . It has an empirical formula of C9H8FN3·HCl and a molecular weight of 213.64 .
Molecular Structure Analysis
The SMILES string of this compound is NNC1=CC=NC2=CC=C(F)C=C21.Cl . This notation provides a way to represent the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C9H8FN3·HCl, and it has a molecular weight of 213.64 .科学的研究の応用
6-Fluoro-4-hydrazinoquinoline hydrochloride has a wide range of potential applications in scientific research. It has been found to have anti-cancer properties and can be used to treat various types of cancer, including breast cancer, ovarian cancer, and melanoma. This compound has also been found to have anti-inflammatory properties and can be used to treat various types of inflammation, including rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to have anti-bacterial properties and can be used to treat various types of bacterial infections.
作用機序
The exact mechanism of action of 6-Fluoro-4-hydrazinoquinoline hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the regulation of cell growth and proliferation. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in the regulation of cell cycle progression. This compound has also been found to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to reduce inflammation and pain, as well as to inhibit the growth of bacteria. Additionally, this compound has been found to reduce the risk of cardiovascular disease and to improve the function of the immune system.
実験室実験の利点と制限
6-Fluoro-4-hydrazinoquinoline hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize in the laboratory, and it has a wide range of potential applications. Additionally, this compound is a small molecule, which makes it easier to transport and store. However, this compound also has several limitations for use in laboratory experiments. It is a relatively new compound, so there is limited data available on its safety and efficacy. Additionally, this compound is a highly reactive compound, so it must be handled with care and stored in an appropriate environment.
将来の方向性
There are several potential future directions for research on 6-Fluoro-4-hydrazinoquinoline hydrochloride. One potential direction is to further explore its potential applications in cancer treatment. Additionally, further research could be done to explore its potential applications in the treatment of other diseases, such as inflammatory bowel disease and bacterial infections. Furthermore, further research could be done to explore the potential mechanisms of action of this compound and to develop new methods for synthesizing the compound. Finally, further research could be done to explore the potential safety and efficacy of this compound for use in laboratory experiments.
Safety and Hazards
特性
IUPAC Name |
(6-fluoroquinolin-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLEVOHKCYIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656582 | |
| Record name | 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172049-64-7 | |
| Record name | 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


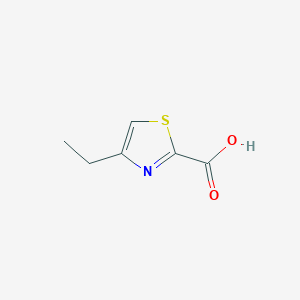
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
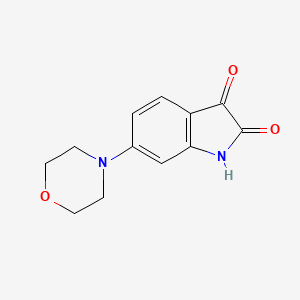
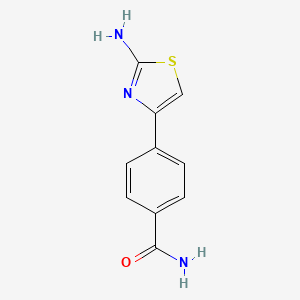
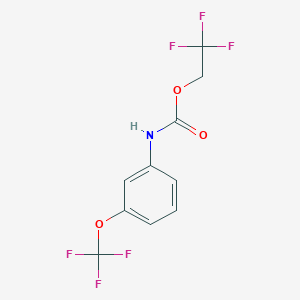
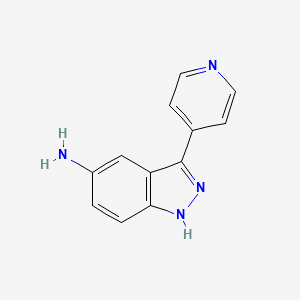

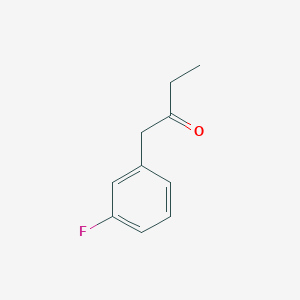

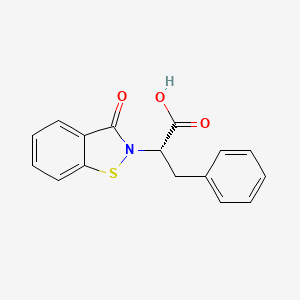

![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)
